molecular formula C20H21N3O2 B1194534 Tubastatin A CAS No. 1252003-15-8

Tubastatin A

Número de catálogo: B1194534
Número CAS: 1252003-15-8
Peso molecular: 335.4 g/mol
Clave InChI: GOVYBPLHWIEHEJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La Tubastatina-A es un inhibidor potente y selectivo de la histona desacetilasa 6 (HDAC6). Las histona desacetilasas son enzimas que eliminan los grupos acetilo de las proteínas histonas, lo que lleva a una estructura de cromatina más compacta y transcripcionalmente silenciosa. La Tubastatina-A es particularmente notable por su alta selectividad hacia HDAC6, lo que la convierte en una herramienta valiosa para estudiar las funciones biológicas de esta enzima y sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

La Tubastatina-A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

    Química: Se utiliza como herramienta para estudiar el papel de HDAC6 en varios procesos químicos.

    Biología: Se emplea en la investigación para comprender las funciones biológicas de HDAC6 y su papel en procesos celulares como la autofagia y la degradación de proteínas.

    Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer, los trastornos neurodegenerativos y las enfermedades inflamatorias.

    Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a HDAC6.

Mecanismo De Acción

La Tubastatina-A ejerce sus efectos inhibiendo selectivamente HDAC6. HDAC6 se encuentra principalmente en el citoplasma y participa en la desacetilación de proteínas no histonas, como la α-tubulina y la proteína de choque térmico 90 (HSP90). Al inhibir HDAC6, la Tubastatina-A aumenta los niveles de acetilación de estas proteínas, lo que lleva a varios efectos posteriores. Por ejemplo, el aumento de la acetilación de la α-tubulina mejora la estabilidad de los microtúbulos, mientras que la acetilación de HSP90 afecta su función de chaperona .

Análisis Bioquímico

Biochemical Properties

Tubastatin A primarily functions by inhibiting HDAC6, an enzyme that deacetylates cytoplasmic proteins such as α-tubulin, cortactin, and heat shock protein 90 (HSP90) . By inhibiting HDAC6, this compound increases the acetylation levels of these proteins, thereby affecting their function and stability. For instance, the acetylation of α-tubulin enhances microtubule stability and promotes intracellular transport . This compound also interacts with other biomolecules, including fibroblast growth factor-21 (FGF-21), which is upregulated in response to HDAC6 inhibition .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to alleviate stroke-induced brain infarction and improve functional outcomes by increasing the acetylation of α-tubulin and upregulating FGF-21 . In glioblastoma cells, this compound enhances temozolomide-induced apoptosis and reverses the malignant phenotype by increasing acetylated α-tubulin levels and downregulating the sonic hedgehog pathway . Additionally, this compound inhibits the proliferation of fibroblasts in epidural fibrosis by mediating the PI3K/AKT/mTOR signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of HDAC6, which leads to increased acetylation of its target proteins . This inhibition affects various cellular functions, including microtubule dynamics, intracellular transport, and cell motility . This compound binds to the active site of HDAC6, preventing it from deacetylating its substrates . This results in the stabilization of acetylated proteins, which can influence gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving myocardial dysfunction, this compound was shown to inhibit NLRP3 inflammasome activation and cell pyroptosis, leading to improved cell survival after hypoxia/reoxygenation . The stability and degradation of this compound in laboratory settings have also been studied, with findings indicating that it remains effective over a period of time when administered in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving Sprague-Dawley rats, this compound was administered at a dose of 10 mg/kg/day, which significantly inhibited fibroblast proliferation and reduced the expression of PI3K/AKT/mTOR pathway-related proteins . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the acetylation of cytoplasmic proteins. HDAC6, the primary target of this compound, catalyzes the deacetylation of α-tubulin, cortactin, and HSP90 . By inhibiting HDAC6, this compound increases the acetylation levels of these proteins, thereby affecting their function and stability . Additionally, this compound has been shown to influence the metabolic regulation of cytoskeleton functions through HDAC6-catalyzed α-tubulin lactylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to increase the levels of acetylated tubulin, which enhances microtubule stability and promotes intracellular transport . This compound also interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . In vivo studies have demonstrated that this compound can effectively cross the blood-brain barrier, making it a promising candidate for treating neurological disorders .

Subcellular Localization

The subcellular localization of this compound is primarily cytoplasmic, where it exerts its effects by inhibiting HDAC6 . HDAC6 is predominantly localized in the cytoplasm, where it deacetylates cytoplasmic proteins such as α-tubulin . This compound’s inhibition of HDAC6 leads to increased acetylation of these proteins, thereby affecting their function and stability . Additionally, this compound has been shown to influence the subcellular localization of other HDACs, such as HDAC3 and HDAC5, in response to excitotoxicity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Tubastatina-A implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:

Métodos de Producción Industrial

La producción industrial de Tubastatina-A sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Tubastatina-A experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados o carboxilados, mientras que la reducción puede producir productos desacetilados .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de la Tubastatina-A

La Tubastatina-A es única debido a su alta selectividad para HDAC6 sobre otras isoformas de HDAC. Esta selectividad reduce los efectos fuera del objetivo y la convierte en una herramienta valiosa para estudiar las funciones específicas de HDAC6. Además, la Tubastatina-A ha demostrado un potencial significativo en estudios preclínicos para el tratamiento de diversas enfermedades, lo que destaca su promesa terapéutica .

Actividad Biológica

Tubastatin A is a selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein acetylation, cell proliferation, and apoptosis. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, fibrotic conditions, and cancer. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and relevant case studies.

This compound selectively inhibits HDAC6, leading to increased acetylation of proteins such as α-tubulin. This alteration in protein acetylation affects cellular functions, particularly in neuronal cells and fibroblasts. The inhibition of HDAC6 has been associated with improved axonal transport, reduced protein aggregation, and enhanced autophagy processes.

Neuroprotective Effects

In a study involving a rat model of Parkinson's disease, this compound was shown to protect dopaminergic neurons by reducing the expression of human α-synuclein and increasing levels of acetylated α-tubulin. The treatment led to a significant increase in tyrosine hydroxylase (TH) expression compared to the vehicle group, indicating a protective effect against neurodegeneration .

Key Findings:

  • Increased TH Expression: Higher TH levels in this compound-treated rats compared to controls.
  • Reduced α-Synuclein Toxicity: Lower levels of α-synuclein were observed in treated rats.
  • Enhanced Autophagy: this compound treatment increased the expression of proteins involved in autophagy .

Anti-Fibrotic Activity

This compound has demonstrated efficacy in preventing epidural fibrosis by inhibiting fibroblast proliferation through the PI3K/AKT/mTOR signaling pathway. In an animal model, this compound treatment significantly reduced the proliferation of activated fibroblasts and decreased collagen expression .

Experimental Data:

  • Cell Proliferation Assays: Cell Counting Kit-8 (CCK-8) and EdU assays showed reduced fibroblast proliferation upon treatment with this compound.
  • In Vivo Studies: Rats treated with this compound exhibited smaller fibroblast cell size and improved alignment compared to controls .

Anticancer Properties

The anticancer potential of this compound has been explored in glioblastoma models. It was found to reduce clonogenicity and migratory potential of U87MG glioblastoma cells, with indications of inducing apoptosis . The combination treatment with temozolomide (TMZ) showed enhanced efficacy compared to either agent alone.

Case Study Overview:

  • Colony Formation Assay: Significant reduction in colony formation was observed with this compound treatment.
  • Wound Healing Assay: Decreased migratory capacity was noted in treated cells compared to controls .

Summary of Research Findings

Study FocusKey ResultsReferences
NeuroprotectionIncreased TH expression; reduced α-synuclein toxicity
Anti-fibrotic activityInhibition of fibroblast proliferation; reduced collagen
Anticancer effectsReduced clonogenicity; apoptosis induction

Propiedades

IUPAC Name

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVYBPLHWIEHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318079
Record name Tubastatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252003-15-8
Record name Tubastatin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1252003-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tubastatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252003158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tubastatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUBASTATIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XTSOX1NF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.